molecular formula C13H13N3O B13311756 6-(Benzyloxy)pyridine-2-carboximidamide

6-(Benzyloxy)pyridine-2-carboximidamide

Cat. No.: B13311756
M. Wt: 227.26 g/mol
InChI Key: RGWFUZZUCLWSPH-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridine-2-carboximidamide is an organic compound with the molecular formula C13H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)pyridine-2-carboximidamide typically involves the reaction of pyridine derivatives with benzyl alcohol and other reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-(Benzyloxy)pyridine-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Benzyloxy)pyridine-2-carboximidamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)pyridine-2-carboximidamide is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a pharmaceutical agent or a material with specific properties.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

6-phenylmethoxypyridine-2-carboximidamide

InChI

InChI=1S/C13H13N3O/c14-13(15)11-7-4-8-12(16-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15)

InChI Key

RGWFUZZUCLWSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=N)N

Origin of Product

United States

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